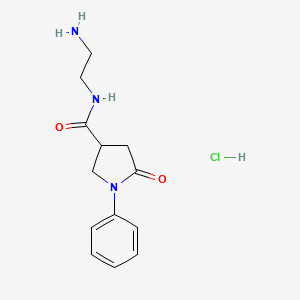
2,4(1H,3H)-Quinazolinedione, 1-ethyl-3-(2-hydroxyethyl)-
Overview
Description
2,4(1H,3H)-Quinazolinedione, 1-ethyl-3-(2-hydroxyethyl)- is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4(1H,3H)-Quinazolinedione, 1-ethyl-3-(2-hydroxyethyl)- can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzonitrile with ethyl chloroformate, followed by cyclization with 2-hydroxyethylamine . Another method includes the reaction of 2-aminobenzamide with ethyl chloroformate and subsequent cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reactions are carried out under controlled conditions to ensure high yield and purity. Solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) are often used to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 2,4(1H,3H)-Quinazolinedione, 1-ethyl-3-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with different functional groups.
Scientific Research Applications
2,4(1H,3H)-Quinazolinedione, 1-ethyl-3-(2-hydroxyethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Quinazolinedione, 1-ethyl-3-(2-hydroxyethyl)- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes like α-amylase and α-glucosidase by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Anticancer Activity: It exerts anticancer effects by inducing apoptosis in cancer cells through the activation of caspase pathways.
Antihypertensive Effects: The compound acts on the cardiovascular system by modulating the activity of specific receptors and enzymes involved in blood pressure regulation.
Comparison with Similar Compounds
2,4(1H,3H)-Quinazolinedione, 1-ethyl-3-(2-hydroxyethyl)- can be compared with other similar compounds in the quinazoline family:
1-Allyl-3-(2-hydroxyethyl)quinazoline-2,4-dione: Similar in structure but with an allyl group instead of an ethyl group.
3-(2-Hydroxyethyl)-2,4-(1H,3H)-quinazoline-dione: Lacks the ethyl group at the 1-position.
Quinazoline-2,4(1H,3H)-dione derivatives: Various derivatives with different substituents at the 1 and 3 positions.
Uniqueness: 2,4(1H,3H)-Quinazolinedione, 1-ethyl-3-(2-hydroxyethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives .
Properties
IUPAC Name |
1-ethyl-3-(2-hydroxyethyl)quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-2-13-10-6-4-3-5-9(10)11(16)14(7-8-15)12(13)17/h3-6,15H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUCYOVDNYYNQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=O)N(C1=O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101208733 | |
| Record name | 1-Ethyl-3-(2-hydroxyethyl)-2,4(1H,3H)-quinazolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101208733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177363-31-4 | |
| Record name | 1-Ethyl-3-(2-hydroxyethyl)-2,4(1H,3H)-quinazolinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177363-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-3-(2-hydroxyethyl)-2,4(1H,3H)-quinazolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101208733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-amino-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B8007691.png)
![6-(2-Hydroxypropyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B8007692.png)

![7-[2-(4-Bromophenyl)-2-oxoethyl]-3-methyl-8-(methylamino)purine-2,6-dione](/img/structure/B8007703.png)
![2-[1-[(4-Chlorophenyl)methyl]-3,7-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetic acid](/img/structure/B8007709.png)
![7-[2-(4-Methoxyphenyl)-2-oxoethyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B8007716.png)
![7-(2-Hydroxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B8007717.png)
![[7-[2-Hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-2,6-dioxopurin-8-yl] benzoate](/img/structure/B8007719.png)
![7-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(3-methylbutylamino)purine-2,6-dione](/img/structure/B8007729.png)
![8-(Cyclohexylamino)-7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione](/img/structure/B8007742.png)
![7-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B8007750.png)
![7-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B8007759.png)
![6-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B8007765.png)

